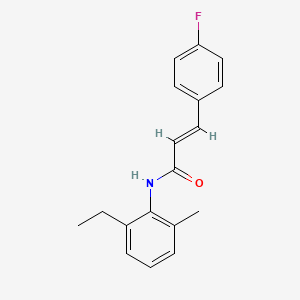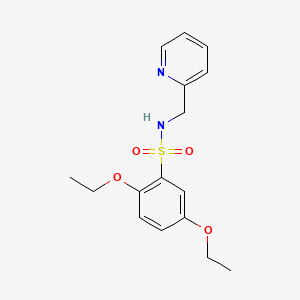
N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as EF-24 and has been studied extensively for its pharmacological properties.
作用機序
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells. EF-24 has been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and inflammation. This compound also inhibits the STAT3 pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. EF-24 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. This compound has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and inflammation.
実験室実験の利点と制限
One of the major advantages of N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide is its potential use in cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. EF-24 also has potential applications in the treatment of inflammatory diseases and neurodegenerative disorders. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide. One of the potential directions is the development of more efficient synthesis methods for this compound. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This can help to determine the optimal dosage and administration route for this compound in the treatment of various diseases. Additionally, further research can be conducted to investigate the potential applications of EF-24 in the treatment of other diseases and disorders.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide involves the reaction of 2-ethyl-6-methylaniline and 4-fluorobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acryloyl chloride to obtain the final product.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)acrylamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of cancer research. EF-24 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases and neurodegenerative disorders.
特性
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-3-15-6-4-5-13(2)18(15)20-17(21)12-9-14-7-10-16(19)11-8-14/h4-12H,3H2,1-2H3,(H,20,21)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXIVHQKUYVLJI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-{[3-(2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5781352.png)
![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)

![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5781403.png)
![2-[(anilinocarbonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5781409.png)



![1-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-tetrazole](/img/structure/B5781432.png)